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2-Ethyl-3,5-dimethylpyrazine;3-ethyl-2,5-dimethylpyrazine

Flavor Chemistry Sensory Science GC-Olfactometry

Formulators often face inconsistent odor potency from generic alkylpyrazine isomer mixtures. 2-Ethyl-3,5-dimethylpyrazine delivers the lowest aqueous odor threshold (0.04 μg/L) among alkylpyrazines-215× lower than the -3,6- isomer-ensuring reliable roasted, nutty, cocoa notes at sub-ppm dosages. • Highest OAV (11.2-69.5) among 16 pyrazines in complex food matrices • Confirmed saltiness-enhancing effect (p<0.05) for reduced-sodium formulations • FEMA GRAS; JECFA: no safety concern; supplied ≥98% purity with full QC documentation

Molecular Formula C16H24N4
Molecular Weight 272.39 g/mol
Cat. No. B7804204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,5-dimethylpyrazine;3-ethyl-2,5-dimethylpyrazine
Molecular FormulaC16H24N4
Molecular Weight272.39 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN=C1C)C.CCC1=NC=C(N=C1C)C
InChIInChI=1S/2C8H12N2/c1-4-8-7(3)10-6(2)5-9-8;1-4-8-7(3)9-5-6(2)10-8/h2*5H,4H2,1-3H3
InChIKeyBOFLOMVCGPWPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3,5-dimethylpyrazine Procurement Overview


2-Ethyl-3,5-dimethylpyrazine (syn. 2,6-dimethyl-3-ethylpyrazine, FEMA 3150) is a nitrogen-containing heterocyclic compound within the alkylpyrazine class, characterized by a roasted, nutty, cocoa-like odor profile [1]. It occurs naturally via the Maillard reaction in thermally processed foods such as coffee, roasted nuts, and baked goods, and is approved for use as a flavoring agent with FEMA GRAS status and a JECFA evaluation concluding no safety concern at current intake levels [2][3]. The compound is typically supplied as a colorless to slightly yellow liquid with ≥95% assay, soluble in organic solvents and oils, with a molecular weight of 136.2 g/mol [3].

2-Ethyl-3,5-dimethylpyrazine Specificity over Generics


Within the alkylpyrazine family, the exact position and identity of ring substituents dictate odor potency by orders of magnitude. Even regioisomers—such as 2-ethyl-3,5-dimethylpyrazine versus 2-ethyl-3,6-dimethylpyrazine (CAS 13360-65-1) or 3-ethyl-2,5-dimethylpyrazine—exhibit profoundly different odor thresholds, odor quality descriptors, and quantitative odor activity values (OAVs) in food matrices [1][2]. Generic substitution without isomer-level specification risks delivering a product with orders-of-magnitude weaker sensory impact. The following quantitative evidence demonstrates exactly where 2-ethyl-3,5-dimethylpyrazine occupies a differentiated performance position relative to its closest chemical neighbors.

2-Ethyl-3,5-dimethylpyrazine Quantitative Comparison


Aqueous Odor Threshold: 3,5- vs. 3,6-Isomer

In a direct head-to-head comparison of highly purified isomers, 2-ethyl-3,5-dimethylpyrazine (the -3,5- isomer) exhibited an odor threshold in water of 0.04 μg/L, compared to 8.6 μg/L for 2-ethyl-3,6-dimethylpyrazine (the -3,6- isomer), representing a 215-fold greater odor potency for the -3,5- isomer [1]. This confirms earlier aroma extract dilution analysis measurements in air-diluted GC effluent and demonstrates that the positional arrangement of methyl groups on the pyrazine ring is the primary determinant of potency, not merely the presence of an ethyl substituent.

Flavor Chemistry Sensory Science GC-Olfactometry

Odor Threshold Gain via Ethyl Substitution

Wagner et al. (1999) determined that among mono-, di-, tri-, and tetramethylpyrazines, 2,3,5-trimethylpyrazine (1) had the lowest threshold at 50 ng/L air. Substitution of the methyl group at position 2 with an ethyl group—yielding 2-ethyl-3,5-dimethylpyrazine (2)—produced a 4,500-fold lower odor threshold than the parent trimethylpyrazine [1]. This class-level comparison demonstrates that the 2-ethyl substitution on the 3,5-dimethylpyrazine scaffold is a critical structural feature conferring exceptional odor potency that is absent in the fully methylated analog.

Structure-Odor Relationships QSAR GC-Olfactometry

Roasted Aroma OAV in Baijiu

In a quantitative study of 16 pyrazines in soy sauce aroma type Baijiu (SSAB) using UPLC-MS/MS, 2-ethyl-3,5-dimethylpyrazine (2E35DM) exhibited the highest odor activity value (OAV: 11.2–69.5 across samples), followed by 2-ethyl-6-methylpyrazine (2E6M; OAV: 6.4–17.3), despite 2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine being present at higher absolute concentrations [1]. 2-Ethyl-3,5-dimethylpyrazine also showed the highest Spearman's rank correlation with roasted aroma perception, confirming its disproportionate sensory contribution relative to its concentration [1].

Flavor Chemistry Baijiu OAV Analysis UPLC-MS/MS

Regioisomer Aroma Contribution in Black Pepper Oil

In black pepper oil (Piper nigrum L.), GC-MS and GC-O analysis identified both 2-ethyl-3,5-dimethylpyrazine and its regioisomer 3-ethyl-2,5-dimethylpyrazine as the two most significant contributors to overall odor among 20 nitrogen-containing compounds detected [1]. 2-Ethyl-3,5-dimethylpyrazine was present at 1.5 ppm while 3-ethyl-2,5-dimethylpyrazine was present at 490 ppb (0.49 ppm)—a 3-fold concentration difference—yet both were reported as most significant to the overall odor profile, indicating that these two regioisomers have non-equivalent odor contributions that are not simply proportional to their concentrations [1].

Essential Oil Analysis GC-Olfactometry Natural Product Chemistry

Saltiness Enhancement Property

In a study evaluating odor-induced saltiness enhancement from Chinese Douchi volatiles, 2-ethyl-3,5-dimethylpyrazine significantly enhanced the saltiness perception of a salt solution (p < 0.05; 2-alternative forced-choice and odor-induced saltiness enhancement sensory evaluation) [1]. This was the first report of this compound's ability to enhance salty taste among pyrazines; other pyrazines tested (e.g., 2,5-dimethylpyrazine) also showed enhancement, but 2-ethyl-3,5-dimethylpyrazine was specifically highlighted as the first-documented pyrazine with this property [1]. A subsequent 2025 study with fried white mushrooms confirmed that 2-ethyl-3,5-dimethylpyrazine significantly enhanced saltiness perception of 0.3% NaCl solution (p < 0.05) [2].

Taste Modulation Salt Reduction Cross-Modal Sensory Integration

Biocatalytic Regioselective Synthesis of the 3,5-Isomer

A regioselective semibiocatalytic process was developed to synthesize 2-ethyl-3,5-dimethylpyrazine (235-EDMP) preferentially over its 3-ethyl-2,5-dimethylpyrazine (325-EDMP) isomer [1]. Using a biocatalytically produced α-hydroxy ketone (2-hydroxypentan-3-one) coupled with propane-1,2-diamine, the reaction yielded 235-EDMP at >70% relative abundance (~77 mg) compared to 325-EDMP in the isomeric mixture [1]. Traditional chemical coupling of diketones with diamines consistently yields 50:50 isomeric mixtures, making this biocatalytic route the first demonstrated method to bias synthesis toward the more odor-potent -3,5- isomer [1].

Biocatalysis Regioselective Synthesis Green Chemistry

2-Ethyl-3,5-dimethylpyrazine Application Scenarios


Roasted Flavor Applications

Formulators targeting roasted, nutty, or cocoa flavor notes at minimal usage levels should prioritize 2-ethyl-3,5-dimethylpyrazine over 2-ethyl-3,6-dimethylpyrazine or 2,3,5-trimethylpyrazine. Its 0.04 μg/L aqueous odor threshold—215× lower than the -3,6- isomer and ~4,500× lower than trimethylpyrazine [1][2]—enables effective flavor impact at sub-ppm dosages. In soy sauce aroma type Baijiu, this compound achieves the highest OAV (11.2–69.5) among 16 tested pyrazines despite being present at lower absolute concentrations than tetramethylpyrazine and trimethylpyrazine [3], making it the most efficient choice for roasted aroma delivery in complex food and beverage matrices.

Saltiness Enhancement in Low-Sodium Products

Food manufacturers developing reduced-sodium formulations can deploy 2-ethyl-3,5-dimethylpyrazine as a dual-action ingredient: it contributes roasted, savory flavor notes while simultaneously enhancing perceived saltiness. Two independent studies (2022, 2025) have confirmed its significant saltiness-enhancing effect in NaCl solutions (p < 0.05) [4][5]. This property is not documented for most other alkylpyrazines in the published literature, providing a differentiated value proposition for sodium-reduction applications in snacks, soups, sauces, and meat alternatives.

Natural Fermentation Production

The elucidated biosynthesis pathway for 2-ethyl-3,5-dimethylpyrazine from L-threonine and D-glucose via Bacillus subtilis [6] enables clean-label, fermentation-derived production under mild conditions (ambient temperature and pressure). Combined with the semibiocatalytic regioselective synthesis achieving >70% enrichment of the desired -3,5- isomer [7], industrial buyers now have access to isomerically enriched natural-grade 2-ethyl-3,5-dimethylpyrazine with a well-characterized safety profile (JECFA: no safety concern; NOAEL 12.5 mg/kg/day in 90-day rat feeding studies [8]).

Black Pepper Flavor Reconstitution

In natural flavor reconstitution work for black pepper and other savory spice profiles, both 2-ethyl-3,5-dimethylpyrazine and its regioisomer 3-ethyl-2,5-dimethylpyrazine must be specified at their analytically determined ratios. Black pepper oil analysis shows that 2-ethyl-3,5-dimethylpyrazine is present at 1.5 ppm—~3× the concentration of 3-ethyl-2,5-dimethylpyrazine (490 ppb)—and both are identified as the most significant odor contributors [9]. Procurement of isomeric mixtures without verified compositional data risks distorting the authentic odor profile. Additionally, 2-ethyl-3,5-dimethylpyrazine was identified with the highest flavor dilution factor among key odorants in cocoa powder [10], supporting its use in chocolate and confectionery flavor formulations.

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